molecular formula C34H31ClN4O5 B14114427 4-[(1-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide

4-[(1-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide

Cat. No.: B14114427
M. Wt: 611.1 g/mol
InChI Key: UKUSBVPIYBDUNC-UHFFFAOYSA-N
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Description

4-[(1-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of 4-[(1-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and methoxy positions.

    Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Scientific Research Applications

4-[(1-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, which can lead to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

  • 4-chloro-2-methoxyquinazolinone
  • 4-methylquinazolinone
  • 2,4-dioxo-1,2,3,4-tetrahydroquinazoline derivatives

These compounds share structural similarities but may differ in their biological activity and applications.

Properties

Molecular Formula

C34H31ClN4O5

Molecular Weight

611.1 g/mol

IUPAC Name

4-[[1-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C34H31ClN4O5/c1-21-8-10-23(11-9-21)18-36-32(41)25-14-12-24(13-15-25)19-39-33(42)26-6-4-5-7-29(26)38(34(39)43)20-31(40)37-28-16-22(2)27(35)17-30(28)44-3/h4-17H,18-20H2,1-3H3,(H,36,41)(H,37,40)

InChI Key

UKUSBVPIYBDUNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=C(C=C(C(=C5)C)Cl)OC

Origin of Product

United States

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